15-Acetoxyscirpendiol

説明

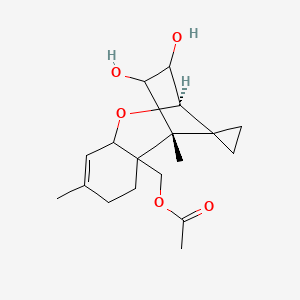

15-Acetoxyscirpendiol (15-AS), chemically identified as 15-acetoxy-3α,4β-dihydroxy-12,13-epoxytrichothec-9-ene, is a trichothecene mycotoxin first isolated from Fusarium poae cultured on corn . Structurally, it belongs to the sesquiterpene epoxide class, characterized by a 12,13-epoxytrichothecene backbone with hydroxyl and acetyl substitutions. Its molecular formula is C₁₇H₂₄O₆, with a molecular weight of 324.36 g/mol and CAS registry number 2623-22-5 .

15-AS is produced by fungi such as Fusarium poae and Cordyceps tenuipes and has been studied for its inhibitory effects on sodium glucose cotransporter-1 (SGLT-1), a target for diabetes therapeutics . Despite its structural similarity to other trichothecenes, its toxicity profile remains less characterized compared to well-studied analogs like diacetoxyscirpenol (DAS).

特性

IUPAC Name |

[(1R,9R)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,1'-cyclopropane]-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-10-4-5-18(9-22-11(2)19)12(8-10)23-15-13(20)14(21)16(18,3)17(15)6-7-17/h8,12-15,20-21H,4-7,9H2,1-3H3/t12?,13?,14?,15-,16+,18?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEMXIZVKNXKNM-YRCZHWOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CC4)O2)O)O)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CC1)([C@@]3(C(C([C@@H](C34CC4)O2)O)O)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Epoxide Ring Formation and Deoxygenation

The 12,13-epoxide group is a hallmark of trichothecenes. Source details a Sharpless-inspired deoxygenation method for converting epoxy acetates to alkenes, a critical step in modifying the core structure. For instance, treatment of epoxy acetate 14 with BuLi (6 equiv.) and WC1₂ (2 equiv.) in THF under reflux yielded alkene 10 in 91% efficiency. This protocol avoids nucleophilic epoxide opening, preserving the labile trichothecene backbone.

Intramolecular Alkylation for Cyclization

Source demonstrates a powerful 9-membered carbocycle formation via intramolecular alkylation. Using K₂CO₃ in MeCN, precursor 9 undergoes cyclization to generate the strained ring system in 45% yield over two steps. This method is pivotal for assembling the macrocyclic framework without compromising the enol acetal moiety.

Functionalization of the Trichothecene Core

Acetylation at C15

Selective acetylation of the C15 hydroxyl group is achieved through:

-

Pre-acetylation strategies : Early-stage protection using 2-(trimethylsilyl)ethyl acetate (TMSEOAc) enolate, as shown in the synthesis of intermediate 24 (67% yield over two steps).

-

Late-stage acetylation : Direct treatment of deoxygenated intermediates with acetyl chloride in pyridine, though this risks epoxide ring opening.

Stereochemical Control at C4a and C11a

A conjugate addition/trapping sequence (Source) installs stereocenters with >20:1 diastereoselectivity. Employing a chiral allylphosphonamide reagent ensures correct configuration, critical for bioactivity retention.

Comparative Analysis of Key Synthetic Steps

Challenges and Optimization

Labile Enol Acetal Stability

The enol acetal moiety in intermediates like 23 is highly oxygen-sensitive. Source addresses this by incorporating a triflate group early in the synthesis, reducing decomposition during subsequent steps.

化学反応の分析

Types of Reactions: 15-Acetoxyscirpendiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the epoxy and hydroxyl groups, leading to the formation of reduced trichothecenes.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various trichothecene derivatives with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Antitumor Activity

One of the most significant applications of 15-acetoxyscirpendiol is its antitumor activity. Research has demonstrated that ASD induces apoptosis in various human leukemia cell lines, such as MOLT-4 and THP-1. The mechanism involves the activation of caspases and cleavage of PARP (Poly ADP-ribose polymerase), which are critical processes in the apoptotic pathway. In a study, ASD was shown to significantly reduce cell viability and induce DNA fragmentation, characteristic of apoptosis, at concentrations as low as 200 ng/ml over a 48-hour incubation period .

Table 1: Effects of this compound on Cell Viability

| Cell Line | Concentration (ng/ml) | Viability Reduction (%) |

|---|---|---|

| MOLT-4 | 200 | 41.5 |

| THP-1 | 200 | 39.0 |

| Jurkat T | 60 | Significant PARP Cleavage |

Isolation and Characterization

This compound has been isolated from several fungal species, including Fusarium poae. Advanced techniques such as NMR spectroscopy have been employed to characterize its structure accurately. The compound is identified as a monoacetoxyscirpendiol with specific hydroxy and epoxy functionalities that contribute to its biological activity .

Potential Therapeutic Uses

Beyond its antitumor properties, there is ongoing research into the broader therapeutic applications of ASD. Its cytotoxicity against leukemia cells suggests potential use in treating various hematological malignancies. Furthermore, studies are exploring its effects on other cancer types and possible synergistic effects when combined with existing chemotherapeutic agents.

Case Studies and Research Findings

Several case studies have documented the efficacy of ASD in laboratory settings:

- Study on Apoptosis Induction : A significant study demonstrated that ASD induced apoptosis in human leukemia cell lines through caspase activation and PARP cleavage, with implications for developing new cancer therapies .

- Comparative Analysis with Derivatives : Research comparing ASD with its derivatives showed that modifications at specific positions enhanced cytotoxicity, indicating pathways for optimizing therapeutic formulations .

Table 2: Comparative Efficacy of ASD Derivatives

| Compound | IC50 (ng/ml) | PARP Cleavage Activity (%) |

|---|---|---|

| ASD | 60 | Moderate |

| 1-AS | 36 | High |

| 2-AS | 29 | Very High |

| 3-AS | 41 | High |

作用機序

15-Acetoxyscirpendiol exerts its effects primarily through the inhibition of protein synthesis. It binds to ribosomes and interferes with the elongation step of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death. The compound also activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which contributes to its cytotoxic effects .

類似化合物との比較

Diacetoxyscirpenol (DAS)

Structural Comparison

Functional Comparison

- Biological Activity: Both compounds inhibit SGLT-1, but DAS is more widely recognized for its potent cytotoxicity and immunosuppressive effects .

- Toxicity : DAS is highly toxic (LD₅₀ in mice: ~0.75 mg/kg), whereas 15-AS’s toxicity is less documented but presumed lower due to fewer acetyl groups .

- Sources : DAS is produced by Fusarium sporotrichioides and Fusarium poae, while 15-AS is also found in Cordyceps tenuipes .

Monoacetoxyscirpenol

Structural Comparison

Functional Comparison

- Biological Activity: Monoacetoxyscirpenol exhibits phytotoxic and cytotoxic properties but lacks specific SGLT-1 inhibition data .

- Toxicity: Less toxic than DAS but more toxic than non-acetylated trichothecenes .

4-Acetoxyscirpendiol (ASD)

Structural Comparison

Functional Comparison

- Biological Activity: ASD, isolated from Cordyceps tenuipes, is the parent compound of 15-AS and 2-AS (diacetoxyscirpenol). All three inhibit SGLT-1, but ASD’s potency remains unquantified in available studies .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- However, DAS’s toxicity limits its therapeutic use, whereas 15-AS may offer a safer profile .

- Structure-Activity Relationship : Acetylation at position 15 (as in 15-AS) appears critical for SGLT-1 inhibition, while additional acetyl groups (e.g., DAS) enhance toxicity .

- Toxicity Gaps : Brine shrimp assays (Artemia salina) indicate trichothecenes’ general toxicity, but 15-AS-specific data are needed .

生物活性

15-Acetoxyscirpendiol, a derivative of the trichothecene family, has garnered attention due to its potential biological activities, particularly in relation to glucose transport inhibition and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Classification

This compound is classified as a trichothecene, a type of mycotoxin produced by various fungi, including Paecilomyces tenuipes. Its structural formula includes an acetoxy group at the 15th position, which is critical for its biological activity.

Inhibition of Sodium Glucose Cotransporter-1 (SGLT-1)

Research has demonstrated that this compound effectively inhibits SGLT-1, a key transporter responsible for glucose uptake in the intestines and kidneys. The inhibition of SGLT-1 can lead to reduced glucose absorption, which may have therapeutic implications for managing hyperglycemia.

- Study Findings : In a study using Xenopus laevis oocytes expressing human SGLT-1, this compound showed significant inhibitory effects on glucose uptake. The results indicated that pre-incubation with 0.5 mM of the compound led to a reversible inhibition of glucose transport, suggesting its potential as a hypoglycemic agent .

Anticancer Activity

In addition to its effects on glucose transport, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exert antiproliferative effects on various cancer cell lines.

- Research Overview : A study focusing on marine-derived compounds reported that structurally related trichothecenes exhibited significant antiproliferative activity against cancer cell lines such as KMS-11, HT-29, and PANC-1. While specific data for this compound was not highlighted in this study, the structural similarities imply potential for similar bioactivity .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and other related compounds:

| Compound | SGLT-1 Inhibition | Anticancer Activity | Source |

|---|---|---|---|

| This compound | Significant | Promising | Paecilomyces tenuipes |

| 4-Acetoxyscirpendiol | Moderate | Limited | Paecilomyces tenuipes |

| Diacetoxyscirpenol | Less Effective | Unknown | Paecilomyces tenuipes |

Hypoglycemic Effects

A case study involving the administration of extracts from Paecilomyces tenuipes containing this compound demonstrated significant reductions in blood glucose levels in animal models. This suggests potential applications in treating diabetes or metabolic syndrome.

Anticancer Research

Further investigations into the anticancer properties of trichothecenes are ongoing. The mechanisms by which these compounds induce apoptosis or inhibit cell proliferation are being studied to develop new cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。